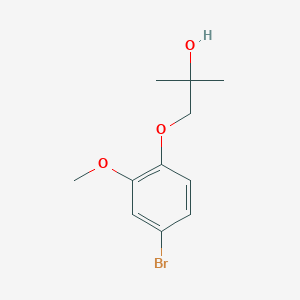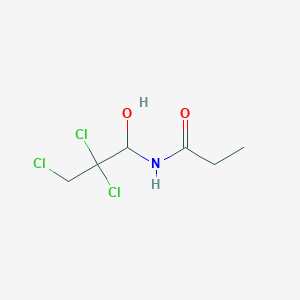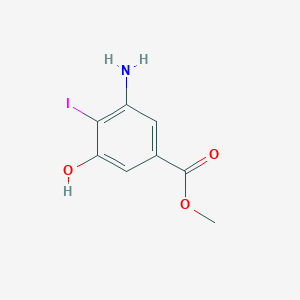
Methyl 3-amino-5-hydroxy-4-iodobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-amino-5-hydroxy-4-iodobenzoate is a chemical compound widely used in various scientific experiments due to its unique properties. It is an important intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields. The compound’s molecular formula is C8H8INO3, and it is known for its distinctive structure, which includes an amino group, a hydroxy group, and an iodine atom attached to a benzoate ester.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-5-hydroxy-4-iodobenzoate typically involves the iodination of methyl 3-amino-5-hydroxybenzoate. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The reaction is usually carried out in an organic solvent such as acetic acid or ethanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques to remove any impurities.
化学反应分析
Types of Reactions
Methyl 3-amino-5-hydroxy-4-iodobenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of methyl 3-amino-5-oxo-4-iodobenzoate.
Reduction: Formation of methyl 3-amino-5-hydroxy-4-aminobenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
科学研究应用
Methyl 3-amino-5-hydroxy-4-iodobenzoate is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Used in the production of dyes, pigments, and agrochemicals.
作用机制
The mechanism of action of Methyl 3-amino-5-hydroxy-4-iodobenzoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that can modify proteins or nucleic acids. The hydroxy and amino groups play a crucial role in these interactions, facilitating the formation of hydrogen bonds and other non-covalent interactions.
相似化合物的比较
Similar Compounds
Methyl 3-amino-4-iodobenzoate: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
Methyl 3-hydroxy-4-iodobenzoate: Lacks the amino group, affecting its ability to participate in nucleophilic substitution reactions.
Methyl 3-amino-5-hydroxybenzoate: Lacks the iodine atom, reducing its utility in halogenation reactions.
Uniqueness
Methyl 3-amino-5-hydroxy-4-iodobenzoate is unique due to the presence of both the hydroxy and amino groups along with the iodine atom. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C8H8INO3 |
|---|---|
分子量 |
293.06 g/mol |
IUPAC 名称 |
methyl 3-amino-5-hydroxy-4-iodobenzoate |
InChI |
InChI=1S/C8H8INO3/c1-13-8(12)4-2-5(10)7(9)6(11)3-4/h2-3,11H,10H2,1H3 |
InChI 键 |
ZLPHGDLDEVBSRZ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=C(C(=C1)O)I)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
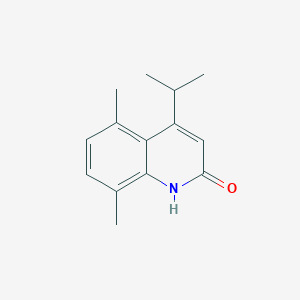
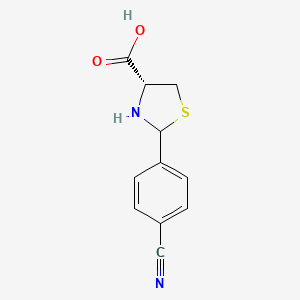
![[4-[(4-methoxyphenyl)methoxy]-3-nitrophenyl]methanol](/img/structure/B8586607.png)
![6-(7-Hydroxyheptyl)-1,4-dioxaspiro[4.4]nonane-7-carbonitrile](/img/structure/B8586622.png)
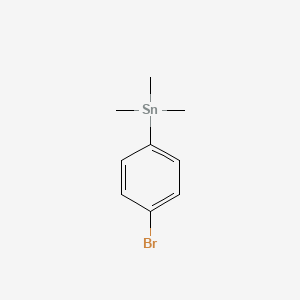
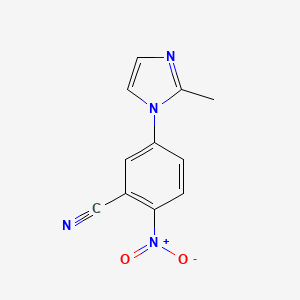
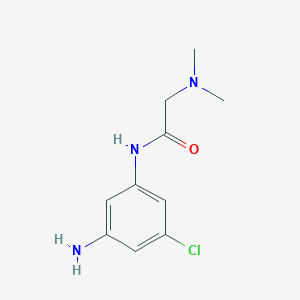
![N-[(tert-Butylcarbamoyl)oxy]acetamide](/img/structure/B8586681.png)
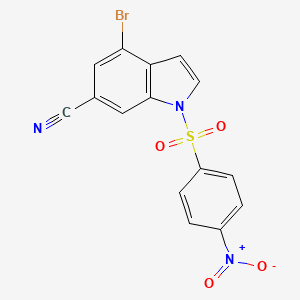
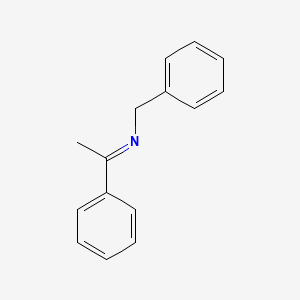
![N-(5-(3,3-Dimethylbut-1-ynyl)thiophen-3-yl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B8586692.png)
